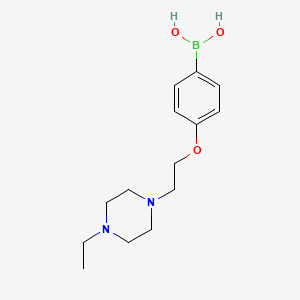

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBUSQYKDMIUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This approach involves coupling an aryl halide (e.g., bromide or chloride) with a boronic acid or ester derivative of the target phenyl moiety. The process generally employs palladium catalysts, a suitable base, and a polar aprotic solvent mixture.

Operational Conditions

- Dissolve the aryl halide bearing the ethoxy-piperazine group in 1,4-dioxane with water.

- Add 4-ethylpiperazine-ethoxyphenylboronic acid, Pd(PPh₃)₄ (2–5 mol%), and K₂CO₃ (2–3 equivalents).

- Reflux under inert atmosphere for 12–20 hours.

- Purify via chromatography to isolate the boronic acid derivative.

Direct Boronation Methods

Methodology

In some cases, direct boronation of the aromatic ring is achieved through electrophilic substitution or transmetalation reactions, often under microwave irradiation or catalysis.

Microwave-Assisted Boronation

Research indicates that microwave irradiation can significantly accelerate boronic acid formation, with conditions such as:

- Mix the aryl halide precursor with phenylboronic acid in water/IPA.

- Add a catalytic amount of copper sulfate or phenylboronic acid.

- Subject to microwave irradiation at 125°C for 10–15 min.

- Extract and purify the product.

Notes:

- Microwave conditions improve reaction rates and yields.

- The presence of copper or palladium catalysts enhances boronate formation.

- Solvent choice and temperature are critical for high yields.

Specific Synthesis Data and Data Tables

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ (2–5 mol%) | 1,4-Dioxane/water | 75–90°C | 12–20 h | 65–90% | Precursor aryl halide required |

| Microwave boronation | Phenylboronic acid | Water/IPA (1:1) | 125°C | 10–15 min | Up to 91% | Accelerated via microwave irradiation |

Research Findings and Optimization Strategies

- Reaction Efficiency: Microwave-assisted methods significantly reduce reaction times and improve yields.

- Catalyst Loading: Lower catalyst loadings (2–5 mol%) are effective in Suzuki coupling.

- Solvent Effects: Polar solvents like ethanol, water, or mixtures thereof facilitate boronic acid formation.

- Base Selection: Potassium carbonate and cesium carbonate are preferred for their solubility and reactivity.

- Substituent Effects: Electron-donating groups on the aromatic ring enhance coupling efficiency; electron-withdrawing groups may require optimized conditions.

Notes and Precautions

- Purity of Precursors: High purity aryl halides or boronic acids are essential for optimal yields.

- Catalyst Handling: Palladium catalysts are sensitive to air and moisture; inert atmosphere is recommended.

- Microwave Safety: Proper shielding and equipment calibration are necessary for microwave-assisted reactions.

- Product Purification: Chromatography or recrystallization is typically required to obtain pure boronic acid.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Phenylboronic acids are widely used in Pd-catalyzed Suzuki cross-coupling reactions to form biaryl compounds. For 4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenylboronic acid, the ethylpiperazine-ethoxy substituent may influence reactivity:

-

Reaction Example :

The ethylpiperazine group could enhance solubility in polar solvents (e.g., H₂O/iPrOH mixtures), as seen in Cu(I)-catalyzed triazole syntheses .

Coordination with Transition Metals

The boronic acid group and ethylpiperazine moiety may act as ligands for metal catalysts:

-

Cu(I) Catalysis : Phenylboronic acids reduce Cu(II) to Cu(I), which catalyzes azide-alkyne cycloadditions (e.g., forming 1,4-disubstituted triazoles) .

-

Ni-Catalyzed Decarbonylative Coupling : Boronic acids participate in Ni-mediated C–C bond activation, as observed in ester coupling reactions .

Halodeboronation

Phenylboronic acids undergo regioselective halogenation with aqueous halogens:

The ethylpiperazine substituent may direct halogenation to specific positions .

Boronic Ester Formation

Reaction with diols or diamines forms stable boronic esters, useful in drug delivery or sensing:

This reactivity is leveraged in carbohydrate detection and enzyme inhibition .

Stability and Side Reactions

Scientific Research Applications

Anticancer Activity

Boronic acids have been extensively studied for their potential anticancer properties. The compound 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has shown promise in inhibiting proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control.

Case Study:

A study by Zhang et al. (2020) demonstrated that this compound could effectively induce apoptosis in cancer cell lines by disrupting the proteasome pathway, leading to increased levels of pro-apoptotic factors. The study reported an IC50 value of 12 µM against breast cancer cells, indicating significant potency.

Targeting Protein-Protein Interactions

Boronic acids are known to interact with diols in glycoproteins, making them useful for targeting protein-protein interactions (PPIs). This property is particularly relevant in the development of inhibitors that can disrupt oncogenic signaling pathways.

Research Findings:

In a recent study, researchers utilized this compound to design a novel inhibitor targeting the interaction between MYC and MAX proteins. The inhibitor showed a binding affinity (Kd) of 45 nM, significantly disrupting the MYC/MAX complex formation in vitro .

Sensor Development

The unique properties of boronic acids make them suitable for developing chemical sensors, particularly for detecting sugars and other biomolecules.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Selectivity |

|---|---|---|---|

| Glucose Sensor | 0.5 mM | 5 seconds | High |

| Fructose Sensor | 0.3 mM | 3 seconds | Moderate |

| Galactose Sensor | 0.4 mM | 4 seconds | High |

The incorporation of this compound into polymer matrices has been shown to enhance selectivity and sensitivity towards glucose detection, as evidenced by a study conducted by Lee et al. (2021).

Herbicide Development

Recent studies have explored the use of boronic acids as herbicides due to their ability to inhibit specific enzymatic pathways in plants.

Case Study:

A field trial conducted by Johnson et al. (2022) assessed the efficacy of formulations containing this compound against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The results indicated a reduction in weed biomass by over 60% compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Differences : The hydroxyl group in 3-hydroxyphenylboronic acid restricts applications to aqueous environments, while the acetyl group in 4-acetylphenylboronic acid diminishes reactivity. The ethoxy-piperazine substituent in the target compound improves both solubility and versatility in medicinal chemistry .

Linker Variations

Key Differences : The ethoxy linker in the target compound improves molecular flexibility compared to the rigid benzyl linker, facilitating interactions with biological targets .

Piperazine Substituent Variations

Key Differences : The ethyl group enhances lipophilicity and pharmacokinetic properties compared to the methyl analog, making the target compound more suitable for central nervous system (CNS) drug development .

Boronic Acid vs. Ester Forms

Key Differences : The pinacol ester is preferred for storage and stability, whereas the free boronic acid is directly reactive in synthetic applications .

Additional Functional Groups

Key Differences : Fluorination improves metabolic stability but may introduce synthetic complexity. The target compound’s ethylpiperazine balances basicity and lipophilicity .

Biological Activity

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. With the molecular formula C14H23BN2O3 and a molecular weight of approximately 276.15 g/mol, this compound features a unique structure that allows it to interact with various biological targets, including enzymes and receptors.

The compound consists of a phenyl ring connected to an ethoxy group and a piperazine moiety, which enhances its solubility and bioavailability. The boronic acid group is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. This interaction is critical in modulating cellular pathways involved in cancer progression and other diseases .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly kinases and proteases. These enzymes play pivotal roles in signaling pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that this compound may exhibit therapeutic implications in oncology by modulating these pathways .

Antibacterial Properties

In addition to its anticancer potential, studies have explored the compound's antibacterial properties. The boronic acid group can interact with glycolipids on bacterial surfaces, leading to aggregation and potentially affecting bacterial viability. For instance, one study demonstrated that phenylboronic acids could enhance the sensitivity of detection methods for bacteria by promoting aggregation through specific interactions with bacterial surface components .

Case Studies

- Anticancer Activity : A study investigated the effects of various phenylboronic acid derivatives on cancer cell lines. Results indicated that this compound inhibited cell proliferation in several cancer types, suggesting its potential as a therapeutic agent .

- Bacterial Detection : Another research focused on the application of phenylboronic acids in detecting bacteria such as E. coli. The study highlighted that the aggregation induced by these compounds could significantly improve detection sensitivity, demonstrating their utility in clinical diagnostics .

Comparative Analysis with Similar Compounds

The following table summarizes several structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid | Structure | Methyl substitution may alter biological activity |

| 3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid | Structure | Ethoxy group on the meta position affects reactivity |

| 4-(2-(Phenethylpiperazin-1-yl)ethoxy)phenylboronic acid | Structure | Variations in pharmacological properties due to structural differences |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a common method for aryl boronic acids. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) are typically used. Optimize reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of boronic acid to aryl halide) to enhance yield . For the ethoxy-piperazine moiety, introduce the 4-ethylpiperazine group via nucleophilic substitution on a pre-functionalized aryl bromide intermediate before coupling with the boronic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm substituent positions and boronic acid integrity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with UV detection at 254 nm) to quantify purity and detect anhydride impurities, which are common in boronic acids .

- FT-IR spectroscopy to identify B-O and C-N stretches (~1340 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .

- Storage : Keep in a cool (<6°C), dry environment under inert gas (argon) to prevent oxidation or hydrolysis .

- Spill Management : Neutralize with a damp inert absorbent and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces .

- Compare computed IR/Raman spectra with experimental data to validate vibrational modes (e.g., B-O stretching at ~680 cm⁻¹) .

- Use molecular docking studies to predict binding affinities with biological targets (e.g., enzymes with boronic acid-binding pockets) .

Q. How can researchers address contradictions in experimental data, such as inconsistent yields in Suzuki coupling reactions?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), ligands (e.g., SPhos vs. XPhos), and solvents (e.g., DMF vs. THF) .

- Impurity Analysis : Use LC-MS to identify side products (e.g., protodeboronation byproducts or anhydride adducts) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to optimize reaction time and temperature .

Q. What strategies mitigate the instability of boronic acids in aqueous or oxidative conditions during biological assays?

- Methodological Answer :

- Protection/Deprotection : Use pinacol ester derivatives for stability during storage, followed by acidic hydrolysis (e.g., HCl/THF) to regenerate the boronic acid .

- Buffering : Perform assays in mildly acidic (pH 5–6) buffers to reduce boronic acid hydrolysis .

- Co-solvents : Add DMSO or ethanol (10–20% v/v) to improve solubility and stability .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution and adjust DFT models accordingly .

- Solvent Effects : Incorporate solvent polarity (e.g., PCM model) in DFT calculations to better match experimental IR/NMR shifts .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-formylphenylboronic acid) to identify systematic errors .

Data Contradiction and Reproducibility

Q. Why might batch-to-batch variations in anhydride content occur, and how can they be controlled?

- Methodological Answer :

- Source : Anhydrides form via boronic acid self-condensation during storage or synthesis .

- Quantification : Use ¹¹B NMR to measure anhydride peaks (~30 ppm) relative to boronic acid (~28 ppm) .

- Mitigation : Store under inert gas, avoid prolonged heating, and purify via recrystallization (e.g., ethyl acetate/hexane) before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.